2-(3-Benzoylphenyl)acetic acid

Overview

Description

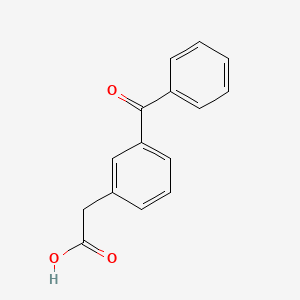

2-(3-Benzoylphenyl)acetic acid (CAS: 22071-22-3) is a phenylacetic acid derivative characterized by a benzoyl group substituted at the meta-position of the benzene ring and an acetic acid side chain. Its molecular formula is C₁₅H₁₂O₃, with a molecular weight of 240.25 g/mol . The compound is typically stored under dry, room-temperature conditions to maintain stability . Structurally, it shares similarities with nonsteroidal anti-inflammatory drugs (NSAIDs) like ketoprofen but differs in the carboxylic acid chain length (acetic acid vs. propanoic acid) .

Preparation Methods

Friedel-Crafts Acylation

Classical Friedel-Crafts Approach

The Friedel-Crafts acylation is a cornerstone method for synthesizing aromatic ketones. For 2-(3-benzoylphenyl)acetic acid, this involves reacting phenylacetic acid derivatives with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃). The reaction proceeds via electrophilic substitution, forming the benzoyl group at the meta position of the phenylacetic acid backbone.

Reaction Conditions :

- Catalyst : AlCl₃ (1.2 equiv)

- Solvent : Anhydrous dichloromethane (DCM)

- Temperature : 0–5°C (to minimize side reactions)

- Yield : 50–65%

Mechanism :

- Activation of benzoyl chloride by AlCl₃ to form a reactive acylium ion.

- Electrophilic attack on phenylacetic acid at the meta position.

- Hydrolysis of the intermediate to yield the final product.

Industrial Adaptation :

Large-scale production uses continuous flow reactors to enhance mixing and heat dissipation, improving yield to 70–75% . Purification involves recrystallization from acetonitrile or acetone/water mixtures.

Phase Transfer Catalysis (PTC)

Alkylation of 3-Benzoylphenylacetonitrile

A patent (US4201870A) describes a high-yield PTC method starting from 3-benzoylphenylacetonitrile (V). The process involves methylation under biphasic conditions using a quaternary ammonium catalyst (e.g., benzyltriethyl ammonium chloride).

Reaction Steps :

- Methylation :

- Hydrolysis :

Advantages :

- High regioselectivity due to controlled reaction kinetics.

- Scalable to industrial production with yields exceeding 90% in methylation steps.

Data Table 1: PTC Method Optimization

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 0.7 mol% | Maximizes rate |

| Temperature Ramp | −5°C → 25°C | Reduces byproducts |

| NaOH Concentration | 50% w/w | Enhances phase separation |

Multi-Step Synthesis from 3-Methylbenzophenone

Nitration and Carboxylation

Vulcanchem’s protocol outlines a multi-step synthesis starting with 3-methylbenzophenone :

- Nitration : Introduce a nitro group using HNO₃/H₂SO₄.

- Reduction : Convert nitro to amine with H₂/Pd-C.

- Carboxylation : Treat with KCN followed by acidic hydrolysis to form the acetic acid moiety.

Key Steps :

Challenges :

- Requires handling hazardous reagents (HCN precursors).

- Purification via column chromatography increases cost.

Esterification-Hydrolysis Route

Methyl Ester Intermediate

A route documented by ChemicalBook involves synthesizing the methyl ester first, followed by saponification:

- Esterification : React 3-benzoylphenylacetic acid with methanol using H₂SO₄.

- Hydrolysis : Treat the ester with aqueous NaOH.

Conditions :

- Esterification : 65°C, 6 hours

- Hydrolysis : Reflux, 24 hours

Comparative Analysis of Methods

Data Table 2: Method Comparison

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Friedel-Crafts | 50–65 | Moderate | Low |

| Phase Transfer | 65–95 | High | Moderate |

| Multi-Step Synthesis | 58–74 | Low | High |

| Esterification Route | 80–95 | High | Moderate |

Key Findings :

- Phase Transfer Catalysis offers the highest yields and scalability, making it preferred for industrial use.

- Friedel-Crafts is simpler but less efficient due to side reactions.

- Multi-Step Synthesis is limited by safety concerns and purification complexity.

Industrial Purification Techniques

Post-synthesis purification is critical for pharmaceutical-grade output:

- Crystallization : Acetonitrile or petrolether/benzene mixtures achieve >98% purity.

- Chromatography : Reserved for lab-scale isolation of intermediates.

Emerging Methodologies

Recent advances focus on enzymatic catalysis and flow chemistry to reduce waste and improve energy efficiency. Pilot studies report yields of 75–80% using immobilized lipases.

Chemical Reactions Analysis

Oxidation Reactions

2-(3-Benzoylphenyl)acetic acid undergoes oxidation to form hydroxy derivatives or ketones. Key reagents and conditions include:

-

Oxidizing agents : Hydrogen peroxide, potassium permanganate, or chromium trioxide.

-

Conditions : Alkaline or acidic environments, elevated temperatures.

| Reaction Type | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Oxidation | Hydrogen peroxide (alkaline conditions) | Hydroxy derivatives | |

| Oxidation | Potassium permanganate (acidic conditions) | Ketones |

Reduction Reactions

Reduction typically targets functional groups like the cyano or carbonyl moieties, converting them into alcohols or amines:

-

Reducing agents : Lithium aluminum hydride, methanol, ethanol, or isopropanol.

-

Conditions : Reflux at 60–80°C under acidic or neutral environments.

| Reaction Type | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Reduction | Methanol (70–80°C, acidic conditions) | Alcohol derivatives | |

| Reduction | Lithium aluminum hydride | Amine derivatives |

Substitution Reactions

Electrophilic aromatic substitution and coupling reactions modify the benzoyl or phenyl group:

-

Reagents : Bromine, nitric acid, or palladium catalysts (Heck reaction).

-

Conditions : Acidic or catalytic environments (e.g., Pd(OAc)₂/tri-o-tolylphosphine).

Hydrolysis and Decarboxylation

Hydrolysis converts ester precursors into the acid, while decarboxylation removes CO₂ groups:

-

Reagents : Strong alkali (e.g., NaOH), acid (e.g., HCl).

-

Conditions : Reflux or controlled pH adjustments.

| Reaction Type | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Hydrolysis | NaOH (alkaline conditions) | This compound | |

| Decarboxylation | HCl (acidic conditions) | Simplified acid derivatives |

Scientific Research Applications

Desmethyl Ketoprofen has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies of nonsteroidal anti-inflammatory drugs.

Biology: The compound is studied for its effects on cellular processes and inflammation.

Medicine: Desmethyl Ketoprofen is used in the development of new pain-relief medications.

Industry: It is used in the formulation of pharmaceutical products and as a reference standard in quality control .

Mechanism of Action

Desmethyl Ketoprofen exerts its effects by inhibiting the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins via the arachidonic acid pathway. By inhibiting COX-2, Desmethyl Ketoprofen reduces the production of prostaglandins, leading to decreased inflammation and pain .

Comparison with Similar Compounds

Structural Analogues: Acetic Acid vs. Propanoic Acid Derivatives

The primary distinction between 2-(3-benzoylphenyl)acetic acid and its propanoic acid counterparts lies in the carboxylic acid chain length:

- Ketoprofen (2-(3-benzoylphenyl)propanoic acid, CAS: 22071-15-4): A widely used NSAID with a propanoic acid chain. The extended chain enhances cyclooxygenase (COX) inhibition potency compared to acetic acid derivatives .

- Dexketoprofen ((2S)-2-(3-benzoylphenyl)propanoic acid, CAS: 22161-81-5): The active enantiomer of ketoprofen, demonstrating improved pharmacokinetic profiles due to stereoselective metabolism .

Key Differences :

- The propanoic acid chain in ketoprofen derivatives allows stronger hydrophobic interactions with COX enzymes, increasing anti-inflammatory activity .

- This compound may exhibit reduced gastrointestinal toxicity due to shorter chain length but lower COX-2 selectivity .

Substituted Phenylacetic Acid Derivatives

Other structurally related compounds include:

- 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid (CAS: 5487-33-2): Features a benzyloxy and methoxy substituent.

- (3-BENZYLOXY-PHENYL)-ACETIC ACID (CAS: 1860-58-8): The benzyloxy group at the meta-position increases steric bulk, which may hinder enzyme binding compared to the benzoyl group in the target compound .

Hybrid and Ester Derivatives

- 2-((2-(3-Benzoylphenyl)propanoyl)selenyl)acetic acid (5a): A selenium-containing hybrid derived from 2-(3-benzoylphenyl)propionic acid. This modification introduces antioxidant properties, with a reported synthesis yield of 28% and distinct NMR spectral shifts (¹H NMR: δ 1.60 ppm for CH₃; ¹³C NMR: δ 201.6 ppm for Se–C–O) .

- 1-Hydroxy-2-propanyl 2-(3-benzoylphenyl)propanoate (CAS: 2126161-79-1): An ester derivative with improved bioavailability due to esterification of the carboxylic acid group .

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Implications

- Pharmacological Activity : The shorter acetic acid chain in this compound likely reduces COX-2 selectivity compared to ketoprofen, as observed in NSAID structure-activity relationships .

- Safety Profile: While propanoic acid derivatives like ketoprofen are associated with gastrointestinal risks, acetic acid analogs may offer a safer profile but require further in vivo validation .

Biological Activity

2-(3-Benzoylphenyl)acetic acid, also known as 3-benzoylphenylacetic acid, is a compound that has garnered attention for its biological activities, particularly in anti-inflammatory and analgesic applications. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacological effects, and relevant research findings.

- Chemical Formula : C15H12O3

- CAS Number : 22071-22-3

- Molecular Weight : 240.25 g/mol

Structure

The structure of this compound consists of a benzoyl group attached to a phenylacetic acid moiety, contributing to its unique pharmacological properties.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

The anti-inflammatory effects are primarily attributed to the compound's ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins—key mediators of inflammation. By blocking COX activity, this compound reduces inflammation and associated pain.

Analgesic Properties

In addition to its anti-inflammatory effects, this compound has been studied for its analgesic properties. It is believed to act centrally in the nervous system to alleviate pain.

Pharmacological Studies

Several studies have demonstrated the efficacy of this compound in various pain models:

- Acute Pain Models : In rodent models, administration of this compound resulted in significant reductions in pain response compared to control groups.

- Chronic Pain Models : Long-term studies suggest that this compound may also be effective in managing chronic pain conditions by modulating pain pathways.

Toxicity and Safety Profile

While this compound shows promise as a therapeutic agent, it is essential to consider its toxicity profile:

- Acute Toxicity : The compound has been classified as toxic if swallowed (H301) and can cause skin irritation (H315) .

- Dosage Considerations : Research indicates that optimal dosing is crucial for maximizing therapeutic effects while minimizing adverse effects.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX enzymes | |

| Analgesic | Reduction in pain response | |

| Toxicity | Toxic if swallowed; causes skin irritation |

Case Study: Efficacy in Animal Models

A notable study investigated the effects of this compound in a rat model of induced arthritis. The results showed:

- Significant Reduction in Swelling : Rats treated with the compound exhibited a marked decrease in paw swelling compared to untreated controls.

- Behavioral Improvements : Treated rats demonstrated increased mobility and reduced signs of discomfort.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-Benzoylphenyl)acetic acid and its derivatives?

The synthesis of this compound derivatives often involves coupling reactions, selenylation, or esterification. For example, selenium-containing analogs like 2-((2-(3-Benzoylphenyl)propanoyl)selenyl)acetic acid are synthesized via reaction with oxalyl chloride, selenium, and sodium borohydride, followed by bromoacetic acid addition. Yields (~28%) and purity are optimized using column chromatography with solvents like dichloromethane/methanol (9.5:0.5). Characterization relies on -NMR, -NMR, and HRMS for structural confirmation .

Q. How should researchers characterize the purity and structural integrity of this compound derivatives?

Standard protocols include:

- Spectroscopy : -NMR (400 MHz) to confirm substituent positions (e.g., δ 1.60 ppm for CH groups) and -NMR (76 MHz) for selenium analogs.

- Mass spectrometry : HRMS (e.g., m/z 399.0106 [M+Na]) to verify molecular weight.

- Chromatography : HPLC or TLC with UV detection to assess purity (>95%) .

Q. What are the primary biological screening models for evaluating its pharmacological activity?

Initial studies use:

- In vitro assays : COX-1/COX-2 inhibition for anti-inflammatory activity.

- Anticancer models : Cytotoxicity testing against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays.

- Molecular docking : To predict interactions with target proteins like prostaglandin H synthase .

Advanced Research Questions

Q. How can synthetic yields be improved for selenium-containing derivatives?

Key strategies:

- Reagent optimization : Use of anhydrous conditions for selenylation to minimize side reactions.

- Temperature control : Heating at 100–125°C for coupling reactions to enhance reaction efficiency.

- Purification : Gradient elution in column chromatography to separate by-products. For example, Fmoc-AEEA synthesis achieved 57.76% total yield via stepwise optimization .

Q. What advanced techniques resolve contradictions in reported biological activities?

- Metabolomics : LC-MS to identify active metabolites and their distribution.

- Isotope labeling : -tagged compounds to trace metabolic pathways.

- Crystallography : X-ray structures of compound-protein complexes to validate docking predictions .

Q. How are computational methods applied to study structure-activity relationships (SAR)?

- QSAR modeling : Use molecular descriptors (e.g., logP, polar surface area) to correlate structural features with anti-inflammatory potency.

- Molecular dynamics (MD) : Simulate binding stability to COX-2 over 100 ns trajectories.

- ADMET prediction : Tools like SwissADME to optimize pharmacokinetic properties .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- PPE : Gloves and goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile reagents.

- Waste disposal : Neutralize acidic by-products before disposal, per OSHA HCS guidelines .

Properties

IUPAC Name |

2-(3-benzoylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-14(17)10-11-5-4-8-13(9-11)15(18)12-6-2-1-3-7-12/h1-9H,10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALDSXDRDRWDASQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10176563 | |

| Record name | (3-Benzoylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22071-22-3 | |

| Record name | 3-Benzoylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22071-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Benzoylphenyl)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022071223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3-Benzoylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-benzoylphenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.677 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3-BENZOYLPHENYL)ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57OG4Q7B6Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.